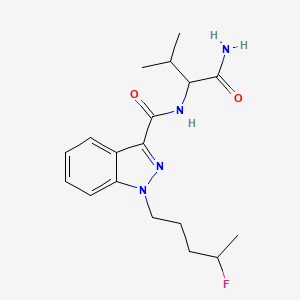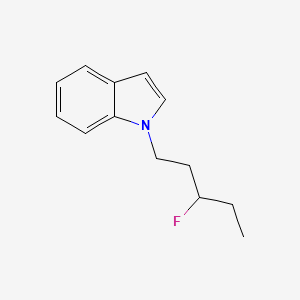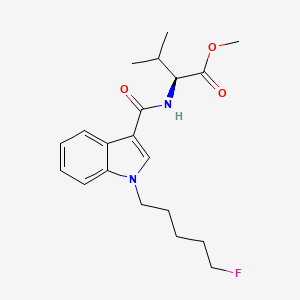
Isoastilbin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Isoastilbin and related compounds involves various chemical reactions and methodologies. For example, the biomimetic Chichibabin pyridine synthesis is used for synthesizing tetrasubstituted pyridinium amino acids, such as isodesmosine and desmosine, which are structurally related to this compound and serve as cross-linkers in elastin, indicating the complexity and versatility of synthesis approaches in this area (Toyonobu Usuki et al., 2014).
Molecular Structure Analysis
This compound's molecular structure features a distinctive flavonoid skeleton, which is crucial for its biological activity. The flavonoid structure is characterized by two aromatic rings connected by a three-carbon bridge, often forming a closed pyran ring. This structure is pivotal for its antioxidant and anti-apoptotic functions, as seen in studies where this compound reduced oxidative stress in brain diseases (Lifeng An et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Isoastilbin ist für seine potenzielle Antitumor-Aktivität bekannt {svg_1}. Es ist einer der vielversprechenden Kandidaten für Qualitätsmarker (Q-Marker) in Smilacis Glabrae Rhizoma (SGR), einem traditionellen chinesischen Medikament, das für seine therapeutischen Eigenschaften bekannt ist {svg_2}.
Antidiabetisches Potenzial
This compound zeigt auch ein antidiabetisches Potenzial {svg_3}. Dies macht es zu einer wertvollen Verbindung in der Forschung und Entwicklung neuer Behandlungen für Diabetes {svg_4}.
Antihypertensive Eigenschaften
Forschungen haben gezeigt, dass this compound antihypertensive Eigenschaften haben könnte {svg_5}. Dies deutet darauf hin, dass es bei der Behandlung von Bluthochdruck hilfreich sein könnte {svg_6}.
Anti-hyperurikämiesche Aktivität
Es wurde festgestellt, dass this compound eine anti-hyperurikämiesche Aktivität besitzt {svg_7}. Dies bedeutet, dass es möglicherweise zur Behandlung von Erkrankungen wie Gicht eingesetzt werden könnte, die durch einen hohen Harnsäurespiegel im Körper verursacht wird {svg_8}.
Hepatoprotektive Wirkungen
This compound ist für sein hepatoprotektives Potenzial bekannt {svg_9}. Dies deutet darauf hin, dass es zum Schutz der Leber vor Schäden eingesetzt werden könnte, was es zu einer wertvollen Verbindung im Bereich der Hepatologie macht {svg_10}.
Antioxidative Aktivität
This compound wurde zusammen mit anderen Flavonoiden wie Astilbin, Neoastilbin und Neothis compound als stark antioxidativ nachgewiesen {svg_11}. Sie haben sich als wirksam bei der Eliminierung von DPPH- und ABTS+-Radikalen und im FRAP-System erwiesen {svg_12}.
Entzündungshemmende Aktivität
Alle sechs Flavonoide, einschließlich this compound aus Smilax glabra Roxb, haben die Sekretion von IL-1β, IL-6, NO und die Proteinexpression von NF-κB p-p65 in LPS-stimulierten RAW264.7-Zellen signifikant gehemmt {svg_13}. Dies deutet darauf hin, dass this compound ein Potenzial für entzündungshemmende Aktivitäten hat {svg_14}.
Neuroprotektive Rolle bei der Alzheimer-Krankheit
This compound hat in einer Studie, die die L‑Glutaminsäure (L‑Glu)‑induzierte Apoptose von PC12-Zellen untersuchte, schützende Wirkungen gegen die Alzheimer-Krankheit gezeigt {svg_15}.
Wirkmechanismus
- When oxidative damage occurs, NRF2 migrates to the nucleus and binds to ARE, activating the transcription of antioxidant protector genes .
Target of Action
Mode of Action
Safety and Hazards
Zukünftige Richtungen
Despite the promising biological activities and broad applications of isoastilbin, there are several limitations and future directions that should be considered. First, the stability, solubility, and bioavailability of this compound need to be improved for its practical applications.
Relevant Papers
The paper “Protective roles of this compound against Alzheimer’s disease via Nrf2‑mediated antioxidation and anti‑apoptosis” provides a detailed study on the protective effects of this compound against Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
Isoastilbin plays a significant role in biochemical reactions, particularly in its antioxidative and anti-apoptotic properties. It interacts with several enzymes and proteins, including superoxide dismutase, catalase, and heme oxygenase-1 and -2. These interactions help modulate oxidative stress and protect cells from apoptosis . This compound also influences the levels of acetylcholine and choline acetyltransferase, which are crucial for the functioning of the central cholinergic system .
Cellular Effects
This compound has been shown to have protective effects on various cell types, including neuronal cells. In studies involving PC12 cells, this compound was found to decrease cell viability and inhibit apoptosis induced by L-glutamic acid . It also suppressed the accumulation of intracellular reactive oxygen species and restored mitochondrial membrane potential. These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidative and anti-apoptotic properties. This compound enhances the nuclear levels of NF-E2p45-related factor 2 (Nrf2), which subsequently increases the expression of antioxidative enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2 . This compound also modulates the expression levels of pro- and anti-apoptotic proteins, thereby protecting cells from apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. This compound has shown stability and sustained its protective effects in both in vitro and in vivo studies. For example, in a mouse model of Alzheimer’s disease, this compound treatment for 28 days improved abnormal behaviors and reduced the deposition of amyloid β and phosphorylated-Tau in the brain . These findings indicate that this compound has long-term effects on cellular function and stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Alzheimer’s disease mouse models, this compound was administered at various dosages to observe its therapeutic effects. It was found that this compound improved cognitive functions and reduced oxidative stress in a dose-dependent manner . High doses of this compound may have toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2, which play crucial roles in modulating oxidative stress . This compound also affects the levels of acetylcholine and choline acetyltransferase, influencing the central cholinergic system .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for this compound’s therapeutic effects, as they determine its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCCBNZBKLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54141-72-9 | |
| Record name | Astilbin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






